2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide typically involves a multi-step process One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe final step involves the acylation of the resulting intermediate to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, each with unique biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one derivatives: These compounds share a similar quinazolinone core and exhibit a range of biological activities.
Thiophene derivatives: Known for their anti-inflammatory and antimicrobial properties.
Pyridine derivatives: Widely studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is unique due to its combination of the quinazolinone, thiophene, and pyridine moieties, which confer a distinct set of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-18(12-24-13-23-16-7-2-1-6-15(16)20(24)26)22-11-14-5-3-9-21-19(14)17-8-4-10-27-17/h1-10,13H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICORRTXUHUBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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